5-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-amine
Description
The compound 5-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-amine (hereafter referred to as Compound A) is a hybrid heterocyclic molecule combining a pyrazole and a 1,3,4-thiadiazole scaffold. Key structural features include:
- Pyrazole core: Substituted with a cyclopropyl group at position 5 and a trifluoromethyl (-CF₃) group at position 2.
- Ethyl linker: Connects the pyrazole to the thiadiazole ring.
- Thiadiazole-2-amine: The 1,3,4-thiadiazole moiety is functionalized with an amine group at position 2.
This structure is designed to leverage the pharmacological versatility of both pyrazole (known for enzyme inhibition and antimicrobial activity) and thiadiazole (associated with antimicrobial, anticancer, and anti-inflammatory properties) . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the cyclopropyl substituent may influence steric interactions in target binding .
Properties
Molecular Formula |
C11H12F3N5S |
|---|---|
Molecular Weight |
303.31 g/mol |
IUPAC Name |
5-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H12F3N5S/c12-11(13,14)8-5-7(6-1-2-6)19(18-8)4-3-9-16-17-10(15)20-9/h5-6H,1-4H2,(H2,15,17) |
InChI Key |
JVWUMRSJRUEPIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NN2CCC3=NN=C(S3)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazides
Thiosemicarbazides derived from carboxylic acids undergo cyclodehydration with phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to form 2-amino-1,3,4-thiadiazoles. For example:
Oxidative Cyclization with FeCl₃
Thiosemicarbazones treated with FeCl₃ in ethanol undergo oxidative cyclization to yield 2-amino-5-substituted thiadiazoles. This method is particularly effective for electron-deficient substrates.
Coupling Strategies for Ethyl-Linked Pyrazole-Thiadiazole
The ethyl spacer between the pyrazole and thiadiazole is introduced via nucleophilic alkylation or Mitsunobu coupling.
Nucleophilic Alkylation
The pyrazole nitrogen is alkylated using 1,2-dibromoethane in the presence of NaH, followed by displacement of the bromide with the thiadiazole amine:
Mitsunobu Reaction
A Mitsunobu reaction couples 2-hydroxyethylpyrazole with thiadiazol-2-amine using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃):
Domino Cycloaddition Approach
A one-pot synthesis employs nitrile imines and Erlenmeyer thioazlactones in a double 1,3-dipolar cycloaddition:
This method eliminates the need for intermediate isolation, enhancing efficiency.
Purification and Characterization
Post-synthesis purification involves:
-
Reverse-Phase HPLC : C18 columns with acetonitrile/water gradients (65:35 v/v) resolve regioisomeric impurities.
-
Crystallization : Thermodynamically stable polymorphs are obtained using methanol/water mixtures at 0°C.
Analytical Data :
-
¹H NMR (400 MHz, CDCl₃): δ 1.12 (m, 4H, cyclopropyl), 3.58 (t, 2H, CH₂), 4.32 (t, 2H, CH₂), 6.82 (s, 1H, pyrazole).
-
HRMS : [M+H]⁺ calcd. for C₁₀H₁₁F₃N₆S: 328.0764; found: 328.0768.
Comparative Analysis of Methods
Challenges and Optimization Opportunities
-
Regioselectivity : Competing N-alkylation at pyrazole N-2 vs. N-1 positions necessitates directing groups (e.g., Boc protection).
-
Trifluoromethyl Stability : Acidic conditions may cleave CF₃; neutral pH is recommended during coupling.
-
Polymorphism Control : Crystallization solvents (e.g., ethyl acetate) stabilize the desired polymorph .
Chemical Reactions Analysis
Reactivity:
Oxidation and Reduction: The compound may undergo redox reactions due to the presence of nitrogen and sulfur atoms.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents: Reagents like hydrogen peroxide (for oxidation), reducing agents (for reduction), and alkylating agents (for substitution) are relevant.
Major Products: These reactions can yield derivatives with modified functional groups.
Scientific Research Applications
The compound's biological activities can be categorized into several key areas:
Anticancer Activity
Several studies have demonstrated the anticancer potential of thiadiazole derivatives. For instance, compounds related to 1,3,4-thiadiazoles have shown promising results in inhibiting tumor growth through various mechanisms, including tubulin polymerization inhibition and apoptosis induction .
Antiviral Properties
Research indicates that certain pyrazole derivatives exhibit antiviral activity against various viruses. The structural modifications in compounds similar to 5-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-amine may enhance their efficacy against viral infections .
Antimicrobial Effects
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. They have shown effectiveness against a range of bacterial and fungal pathogens, making them candidates for developing new antimicrobial agents .
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, a series of thiadiazole derivatives were synthesized and evaluated for their anticancer properties. The results indicated that specific modifications to the thiadiazole ring significantly enhanced cytotoxicity against cancer cell lines . The mode of action was primarily attributed to the inhibition of cell cycle progression and induction of apoptosis.
Case Study 2: Antiviral Efficacy
Another research article highlighted the synthesis of pyrazole-based compounds with antiviral activity. The study found that modifications similar to those in this compound led to increased efficacy against specific viral strains, particularly those resistant to conventional treatments .
Mechanism of Action
The exact mechanism remains an active area of research. it likely involves interactions with cellular targets, possibly affecting enzymes or receptors.
Comparison with Similar Compounds
Structural Analogues of Compound A
The following compounds share structural similarities with Compound A , differing primarily in substituents or linker groups:
Key Differences :
Physicochemical Properties
| Property | Compound A | Compound B | Compound C |
|---|---|---|---|
| LogP (est.) | 3.1 | 2.8 | 1.9 |
| Water Solubility | Low | Moderate | Low |
| Metabolic Stability | High (CF₃) | Moderate | Low |
Key Insight: The trifluoromethyl group in Compound A improves logP and stability compared to non-fluorinated analogues .
Notes
Synthetic Challenges : The ethyl linker in Compound A requires precise stoichiometry to avoid side products, as reported for similar thiadiazoles .
Trifluoromethyl Advantage : The -CF₃ group likely reduces oxidative metabolism, extending half-life compared to methyl or chloro analogues .
Cyclopropyl Role : The cyclopropyl group may enhance binding to hydrophobic enzyme pockets, a feature exploited in kinase inhibitors .
Biological Activity
The compound 5-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-amine is a derivative of 1,3,4-thiadiazole, a well-known scaffold in medicinal chemistry recognized for its diverse biological activities. This article explores the biological activity of this specific compound based on various research findings and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₆F₃N₃S
- Molecular Weight : 359.367 g/mol
Biological Activity Overview
-
Antimicrobial Activity :
- Thiadiazole derivatives have been shown to possess significant antimicrobial properties. A study indicated that compounds containing the thiadiazole ring exhibited activity against various Gram-positive and Gram-negative bacteria as well as fungi . For instance, derivatives with substitutions at the thiadiazole ring demonstrated Minimum Inhibitory Concentration (MIC) values lower than standard antibiotics like itraconazole .
-
Anticancer Potential :
- The potential anticancer activity of thiadiazole derivatives has been highlighted in several studies. Compounds similar to the target compound have shown cytostatic effects against cancer cell lines, indicating that they may inhibit cell proliferation . Specifically, some derivatives demonstrated IC50 values that suggest promising activity against various cancer types .
- Anti-inflammatory Effects :
Case Studies and Research Findings
The biological mechanisms underlying the activity of thiadiazole derivatives are multifaceted:
- Interaction with Enzymes : Thiadiazoles may act by inhibiting specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Cell Membrane Disruption : Some studies suggest that these compounds can disrupt microbial cell membranes, leading to cell death.
- Modulation of Signaling Pathways : Thiadiazoles may interfere with signaling pathways involved in inflammation and tumor growth.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-amine, and how can purity be optimized?
- Methodology :
- Cyclization : Use potassium thiocyanate and concentrated sulfuric acid for cyclocondensation of hydrazide intermediates, followed by coupling with aromatic aldehydes in ethanol (Scheme 26, ).
- Precipitation : Adjust pH to 8–9 with ammonia after refluxing with POCl₃ to precipitate the product, followed by recrystallization in DMSO/water (2:1) to enhance purity ( ).
Q. Which analytical techniques are critical for characterizing this compound’s structure and confirming its identity?
- Structural Confirmation :
- NMR : Use ¹H/¹³C NMR to verify the pyrazole, thiadiazole, and cyclopropane moieties (e.g., δ ~6.5 ppm for pyrazole protons, δ ~160 ppm for thiadiazole carbons) ( ).
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) ( ).
Q. How can researchers design initial biological activity screens for this compound?
- Assay Selection :
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported ( ).
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM, comparing IC₅₀ to reference drugs ( ).
Advanced Research Questions
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the trifluoromethyl and cyclopropane groups?
- Substituent Variation :
- Replace cyclopropane with other strained rings (e.g., cyclobutane) to study steric effects ().
- Substitute trifluoromethyl with chloromethyl or difluoromethyl to assess electronic impacts on bioactivity ( ).
Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?
- X-ray Analysis : Compare experimental bond lengths (e.g., C–N in thiadiazole: 1.30–1.35 Å) with computational DFT models to validate geometry ( ).
- Torsional Angles : Analyze dihedral angles between pyrazole and thiadiazole rings to confirm steric compatibility with target binding pockets ( ).
Q. What experimental approaches address contradictions in reported bioactivity data across studies?
- Orthogonal Assays : Validate antimicrobial claims using both agar diffusion (zone of inhibition) and time-kill kinetics to confirm bacteriostatic vs. bactericidal effects ( ).
- Replicate Conditions : Standardize solvent (e.g., DMSO concentration ≤0.1%) and cell lines to minimize variability ( ).
Q. How can solubility challenges in aqueous systems be mitigated for in vivo studies?
- Co-solvents : Use cyclodextrins or PEG-400 to enhance solubility while maintaining biocompatibility ( ).
- Prodrug Design : Introduce phosphate or acetyl groups at the amine position for improved pharmacokinetics ().
Q. What mechanistic studies are recommended to elucidate the compound’s interaction with biological targets?
- Molecular Docking : Simulate binding to enzymes (e.g., bacterial DHFR, COX-2) using AutoDock Vina, focusing on hydrogen bonds with thiadiazole and hydrophobic interactions with cyclopropane ( ).
- Enzyme Inhibition Assays : Directly measure inhibition constants (Kᵢ) for targets like thymidylate synthase using fluorometric assays ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
